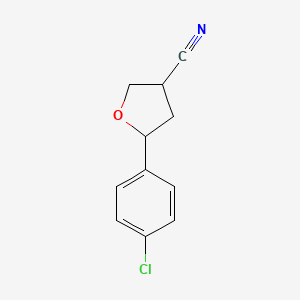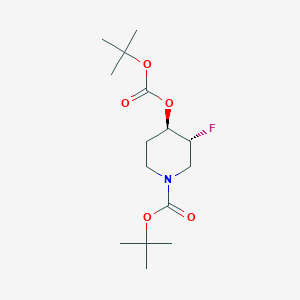
trans 1-Boc-4-(tert-butoxycarbonyloxy)-3-fluoropiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the piperidine ring and a tert-butoxycarbonyl (Boc) protecting group at the 4-position. It is commonly used in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be constructed through a cyclization reaction of appropriate precursors.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Protection of the Piperidine Nitrogen: The nitrogen atom of the piperidine ring is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.
Esterification: The final step involves the esterification of the piperidine ring with tert-butyl chloroformate to yield the desired compound.
Industrial Production Methods
Industrial production of trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the functional groups.
Common Reagents and Conditions
Electrophilic Fluorination: Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid (HCl)
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while substitution reactions can yield a variety of fluorinated derivatives.
Wissenschaftliche Forschungsanwendungen
Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of complex organic molecules.
Biological Studies: It is used in the study of enzyme inhibitors and receptor ligands.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Wirkmechanismus
The mechanism of action of trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug that releases the active compound upon metabolic activation. The molecular targets and pathways involved vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropyrrolidine-1-carboxylate
- Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-chloropiperidine-1-carboxylate
- Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-bromopiperidine-1-carboxylate
Uniqueness
Trans-tert-butyl 4-(tert-butoxycarbonyloxy)-3-fluoropiperidine-1-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals, offering improved metabolic stability and bioavailability compared to non-fluorinated analogs.
Eigenschaften
Molekularformel |
C15H26FNO5 |
|---|---|
Molekulargewicht |
319.37 g/mol |
IUPAC-Name |
tert-butyl (3R,4R)-3-fluoro-4-[(2-methylpropan-2-yl)oxycarbonyloxy]piperidine-1-carboxylate |
InChI |
InChI=1S/C15H26FNO5/c1-14(2,3)21-12(18)17-8-7-11(10(16)9-17)20-13(19)22-15(4,5)6/h10-11H,7-9H2,1-6H3/t10-,11-/m1/s1 |
InChI-Schlüssel |
RTHNEXLSPMPKAG-GHMZBOCLSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N1CC[C@H]([C@@H](C1)F)OC(=O)OC(C)(C)C |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)F)OC(=O)OC(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


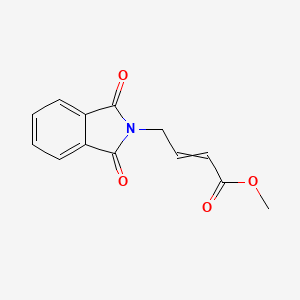
![tert-butyl N-[1-[2,2-dimethyl-4-(trityloxymethyl)-6,6a-dihydro-3aH-cyclopenta[d][1,3]dioxol-6-yl]imidazo[4,5-c]pyridin-4-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B14798227.png)
![(2S)-3-hydroxy-2-[[(E)-octadec-9-enoyl]amino]propanoic acid](/img/structure/B14798234.png)

![1-{5-Tert-Butyl-3-[(1,1-Dioxidothiomorpholin-4-Yl)carbonyl]thiophen-2-Yl}-3-Naphthalen-1-Ylurea](/img/structure/B14798240.png)
![(8S)-1,6,7,8-Tetrahydro-2-[(3R)-3-methyl-4-morpholinyl]-8-(trifluoromethyl)-4H-pyrimido[1,2-a]pyrimidin-4-one](/img/structure/B14798242.png)
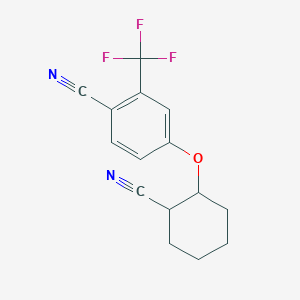
![4-[(2,4-dimethoxyphenyl)methoxy]-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid](/img/structure/B14798248.png)
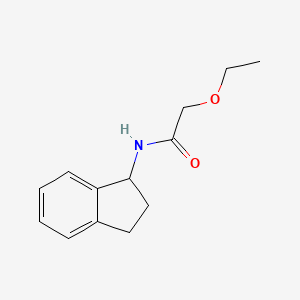
![1-[3-Tert-Butyl-1-(4-Methylphenyl)-1h-Pyrazol-5-Yl]-3-[3-(4-Methoxy-2-Methylphenyl)-1h-Pyrazol-5-Yl]urea](/img/structure/B14798258.png)
![8-Bromo-6-fluoro-2-methyl-imidazo[1,2-A]pyridine-3-carboxylic acid ethyl ester](/img/structure/B14798262.png)
![[3-(8-Amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)piperidin-1-yl]-(3-methyloxetan-3-yl)methanone](/img/structure/B14798276.png)
![Calcium;2,3,5,6-tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoate;hydrate](/img/structure/B14798283.png)
